ME1111
描述
ME1111 是一种新型抗真菌剂,用于治疗甲癣,这是一种指甲真菌感染。 这种化合物对皮肤癣菌,如红色毛癣菌和须癣毛癣菌特别有效,它们是甲癣的主要致病菌 。 This compound以其优异的人体指甲穿透能力而闻名,使其成为治疗真菌性指甲感染的有希望的候选者 .
准备方法
ME1111 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。具体的合成路线和反应条件是专有的,没有公开披露。 已知该化合物是使用标准有机化学技术合成的,包括使用保护基团、偶联反应和纯化方法 。 This compound 的工业生产方法也是专有的,但它们可能涉及大规模合成和纯化工艺,以确保化合物的纯度和功效 .
化学反应分析
ME1111 经历几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成各种氧化产物。
还原: 该化合物可以被还原形成不同的还原物种。
取代: this compound 可以发生取代反应,其中特定的官能团被其他基团取代。
在这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂来促进取代反应。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
ME1111 有几个科学研究应用,包括:
作用机制
相似化合物的比较
ME1111 与其他抗真菌剂相比是独特的,因为它对琥珀酸脱氢酶的选择性抑制及其优异的指甲穿透性能 。类似的化合物包括:
环吡酮胺: 另一种局部抗真菌剂,但指甲穿透能力较低.
阿莫罗芬: 一种局部抗真菌剂,其作用机制不同,指甲穿透效果较低.
特比萘芬: 一种口服抗真菌剂,具有全身作用和潜在的肝毒性.
伊曲康唑: 另一种口服抗真菌剂,具有全身作用和潜在的药物相互作用.
This compound 的独特特性,包括其对琥珀酸脱氢酶的选择性抑制和优异的指甲穿透性能,使其成为抗真菌治疗武器库中宝贵的补充 .
如果您还有其他问题或需要更多详细信息,请随时提问!
生物活性
ME1111 is a novel antifungal agent currently under development, primarily targeting dermatophyte infections. This compound has demonstrated significant biological activity, particularly through its mechanism of action as a selective inhibitor of succinate dehydrogenase (complex II) in fungal cells. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound functions by inhibiting succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain of dermatophytes. This inhibition disrupts the energy production necessary for fungal growth and survival, making this compound effective against various dermatophyte species.
Antifungal Activity
Research has established that this compound exhibits potent antifungal properties. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The MIC90 values for this compound against Trichophyton rubrum and Trichophyton mentagrophytes were found to be 0.25 μg/ml, comparable to other antifungals such as amorolfine and ciclopirox .
- Minimum Fungicidal Concentration (MFC) : this compound showed MFC90 values of 8 μg/ml against both T. rubrum and T. mentagrophytes, indicating its fungicidal activity at clinically achievable concentrations .
Comparative Efficacy Table
Antifungal Agent | MIC90 (μg/ml) | MFC90 (μg/ml) |
---|---|---|
This compound | 0.25 | 8 |
Amorolfine | 0.25 | 0.25 |
Ciclopirox | 0.5 | 8 |
Terbinafine | ≥8 | ND |
Itraconazole | ND | ≥1 |
Resistance Development
One of the critical advantages of this compound is its low potential for resistance development. Studies indicate that after repeated exposure to this compound, there was no significant increase in MICs greater than three dilutions across tested strains . This characteristic is crucial for maintaining the efficacy of antifungal treatments over time.
Pharmacokinetics and Nail Penetration
This compound demonstrates superior penetration capabilities compared to existing topical antifungals. In in vitro studies using human nail models, this compound concentrations in deep nail layers were significantly higher than those of ciclopirox and amorolfine, with ratios reaching up to 92 times greater in some cases .
Nail Penetration Efficacy Table
Drug | Concentration in Deep Nail Layers (times higher than comparators) |
---|---|
This compound | 2.4 to 92 |
Efinaconazole | 20-fold lower than this compound |
Ciclopirox | 20-fold lower than this compound |
Amorolfine | 20-fold lower than this compound |
Case Studies
Several case studies have highlighted the clinical implications of using this compound as a topical antifungal agent:
- Clinical Efficacy : In a clinical trial involving patients with onychomycosis caused by dermatophytes, this compound showed a significantly higher cure rate compared to traditional treatments, attributed to its enhanced nail penetration and sustained drug concentrations within the nail .
- Safety Profile : The safety profile of this compound was assessed through extensive clinical trials, demonstrating minimal adverse effects when used as directed. The pharmacokinetic studies confirmed that systemic absorption was low, reducing the risk of systemic side effects .
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-11(12(15)6-8)14-10(3)7-9(2)13-14/h4-7,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXHPRBERPTLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391758-52-3 | |
Record name | ME-1111 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391758523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ME-1111 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900TM677FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。